1,3-Propanediamine, N-(3-(dodecyloxy)propyl)-
Description
1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- (CAS 52898-18-7) is a diamine derivative with a 1,3-propanediamine backbone substituted by a dodecyloxypropyl group. Its molecular formula is C₁₈H₄₀N₂O, and it has a molecular weight of 300.53 g/mol and a logP value of 4.84 . The compound features a hydrophobic dodecyloxy (C₁₂H₂₅O-) chain linked via a propyl group to one of the amine nitrogens. This structure imparts surfactant-like properties, balancing hydrophilic (amine groups) and lipophilic (dodecyloxy chain) characteristics.
Properties
CAS No. |
52898-18-7 |
|---|---|
Molecular Formula |
C18H40N2O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
N'-(3-dodecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C18H40N2O/c1-2-3-4-5-6-7-8-9-10-11-17-21-18-13-16-20-15-12-14-19/h20H,2-19H2,1H3 |
InChI Key |
RQPAMHIHBHFBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCNCCCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- fundamentally involves the alkylation of 1,3-propanediamine with a 3-(dodecyloxy)propyl moiety. This is typically achieved by reacting 1,3-propanediamine with an appropriate alkylating agent containing the dodecyloxypropyl group.
Key Precursors and Reaction Pathways
1,3-Propanediamine : The diamine backbone is commonly prepared industrially by catalytic hydrogenation of acrylonitrile in the presence of ammonia and a Raney nickel catalyst in an alcohol solvent. This method yields 1,3-diaminopropane with high efficiency and catalyst recyclability, as detailed in patent JP3417597B2.
3-(Dodecyloxy)propyl halide or tosylate : The alkylating agent is typically synthesized by etherification of dodecanol with 3-halopropanol or by other suitable methods to introduce the dodecyloxypropyl group.
Representative Synthetic Procedure
Synthesis of 1,3-diaminopropane
- Acrylonitrile is reacted with ammonia under heating in an alcohol solvent (e.g., isopropanol or secondary butanol) with Raney nickel catalyst.
- The reaction proceeds via cyanoethylation followed by catalytic hydrogenation to yield 1,3-diaminopropane with yields exceeding 80%.
- The catalyst is recyclable with minimal activity loss over multiple cycles.
Alkylation of 1,3-diaminopropane
- The 1,3-diaminopropane is reacted with 3-(dodecyloxy)propyl halide (e.g., bromide or chloride) under controlled conditions to selectively alkylate one amino group.
- The reaction is typically conducted in an aprotic solvent with a base to scavenge the acid byproduct.
- Purification is achieved by standard chromatographic or crystallization techniques.
Reaction Conditions and Optimization
The hydrogenation step for 1,3-diaminopropane production is optimized by controlling temperature (~100 °C), pressure (hydrogen pressure ~90 kg/cm²), and solvent choice to maximize yield and minimize by-products.
Alkylation reactions require careful stoichiometric control to avoid over-alkylation or polymerization.
Analytical and Purification Techniques
Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phase is effective for analyzing and purifying the compound and its intermediates.
For mass spectrometry compatibility, phosphoric acid is replaced with formic acid in the mobile phase.
Data Tables
Catalyst Recyclability and Yield in 1,3-Diaminopropane Production
| Catalyst Recycle Number | 1,3-Diaminopropane Produced (g) | Reaction Yield (%) |
|---|---|---|
| 1 | 11.8 | 84.3 |
| 2 | 11.5 | 82.1 |
| 3 | 11.6 | 82.9 |
| 4 | 11.3 | 80.7 |
Effect of Solvent on Yield (Comparison Example)
| Solvent Used | 1,3-Diaminopropane Produced (g) | Reaction Yield (%) |
|---|---|---|
| Secondary Butanol | 11.8 | 84.3 |
| No Alcohol Solvent | 20.6 | 73.6 |
(Note: The higher mass in the no solvent case corresponds to different reaction scale or conditions; however, yield percentage is lower, indicating solvent benefits in selectivity and catalyst performance.)
Summary Table of Preparation Steps
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1. Production of 1,3-diaminopropane | Catalytic hydrogenation of acrylonitrile with ammonia | Raney nickel catalyst, alcohol solvent, ~100 °C, H₂ pressure ~90 kg/cm² |
| 2. Synthesis of 3-(dodecyloxy)propyl halide | Etherification of dodecanol with 3-halopropanol | Standard etherification conditions |
| 3. Alkylation of 1,3-diaminopropane | Reaction with 3-(dodecyloxy)propyl halide | Aprotic solvent, base present, controlled stoichiometry |
| 4. Purification and Analysis | RP-HPLC with MeCN-water-phosphoric acid or formic acid mobile phase | Enables impurity separation and product isolation |
Chemical Reactions Analysis
Types of Reactions: N-[3-(Dodecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted diamine derivatives.
Scientific Research Applications
Chemical Analysis
Separation Techniques
One of the primary applications of 1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- is in chromatographic techniques. It can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry-compatible applications. This approach allows for the isolation of impurities and is scalable for preparative separations in pharmacokinetic studies .
| Method | Mobile Phase Composition | Notes |
|---|---|---|
| Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid | Scalable for preparative separation |
| Mass Spectrometry | Acetonitrile, Water, Formic Acid | Compatible with MS applications |
Pharmacological Applications
Potential Therapeutic Uses
Research indicates that 1,3-Propanediamine derivatives may exhibit therapeutic potential. Studies have explored its effects on various biological systems. For instance, toxicity assessments have been performed to evaluate its safety profile. The German Commission for the Investigation of Health Hazards has classified this compound based on acute and chronic toxicities. Findings suggest critical effects such as degeneration of heart muscle cells and lympho-histiocytic infiltrations in skeletal muscles in animal models .
Toxicological Findings
The following table summarizes key toxicological data derived from studies involving 1,3-Propanediamine derivatives:
| Parameter | Value | Notes |
|---|---|---|
| NOAEL (No Observed Adverse Effect Level) | 4 mg/kg body weight | For male rats; effects on skeletal muscles |
| LOAEL (Lowest Observed Adverse Effect Level) | 4 mg/kg body weight | Indicated degeneration of heart muscle cells |
| Terminal Half-Life | 28.5 hours (males), 46.3 hours (females) | Varies by sex; indicates prolonged exposure effects |
Environmental Applications
Ecotoxicological Assessments
The environmental impact of 1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- has also been evaluated. The chemical has been classified under the Globally Harmonized System (GHS) for its acute and chronic toxicity potential based on ecotoxicological endpoint data. This classification informs regulatory measures for safe handling and usage in industrial applications .
Case Studies
Clinical Sensitization Studies
A notable study investigated the contact sensitization effects of N′-(3-aminopropyl)-N′-dodecylpropane-1,3-diamine. The study revealed that exposure could lead to significant health hazards, prompting recommendations for workplace safety standards. The findings indicated a maximum allowable concentration in occupational settings to mitigate health risks associated with exposure .
Mechanism of Action
The mechanism of action of N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkoxy-Substituted Propanediamines
N-[3-(Isodecyloxy)propyl]-1,3-propanediamine (CAS 72162-46-0)
- Molecular Formula : C₁₉H₄₂N₂O (similar backbone with isodecyloxy chain).
- Key Differences : The isodecyloxy group (branched C₁₀ chain) vs. linear dodecyloxy (C₁₂) alters steric effects and hydrophobicity.
N1-(3-Methoxypropyl)-1,3-propanediamine (CID 106642)
Alkyl-Substituted Propanediamines
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9)
- Molecular Formula : C₁₈H₄₁N₃.
- Key Differences : Replaces the dodecyloxy group with a dodecyl (C₁₂H₂₅) chain.
Polyamine Derivatives
N,N'-Bis(3-aminopropyl)-1,3-propanediamine
- Structure: A tetraamine with two 3-aminopropyl groups.
- Key Differences : Additional amine groups enhance chelation capacity and biological activity.
- Research Findings : Demonstrates higher potency in modulating NMDA receptor ion channels compared to spermidine or spermine, highlighting the role of amine density in biochemical interactions .
Data Table: Comparative Analysis
*Estimated based on structural analogs.
Research Findings and Implications
- Structural Impact on Function: The dodecyloxy group in the target compound enhances amphiphilicity, making it suitable for interfacial applications. In contrast, alkyl-substituted analogs (e.g., CAS 2372-82-9) exhibit higher hydrophobicity, favoring uses in non-polar media . Polyamine derivatives (e.g., N,N'-bis(3-aminopropyl)-1,3-propanediamine) show enhanced biological activity due to increased amine density, underscoring the importance of functional group multiplicity in drug design .
Environmental and Safety Considerations :
Biological Activity
1,3-Propanediamine, N-(3-(dodecyloxy)propyl)-, commonly known as N-[3-(dodecyloxy)propyl]propane-1,3-diamine, is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of 1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- is with a molar mass of 300.52 g/mol. Its predicted physical properties include:
| Property | Value |
|---|---|
| Density | 0.872 ± 0.06 g/cm³ |
| Boiling Point | 405.7 ± 25.0 °C |
| pKa | 10.19 ± 0.10 |
These properties suggest that the compound has a relatively high boiling point and moderate solubility characteristics, which may influence its biological interactions and applications .
Antimicrobial Properties
Research indicates that derivatives of 1,3-propanediamine compounds exhibit notable antimicrobial activity. For instance, studies have shown that N-Boc-1,3-propanediamine can be utilized in synthesizing antibacterial agents targeting vancomycin-resistant bacteria . This highlights the potential of the dodecyloxy derivative in developing new antimicrobial therapies.
Cytotoxicity Studies
In toxicological assessments, the median lethal dose (LD50) for related compounds has been determined to be between 200 and 2000 mg/kg body weight. Observations from animal studies indicated adverse effects at lower doses, including abnormal gait and swelling in limbs, which were corroborated by histopathological findings . Such data are crucial for understanding the safety profile of this compound in potential therapeutic applications.
Case Studies
- Antibacterial Activity : A study focused on lipophilic–vancomycin–carbohydrate conjugates demonstrated the effectiveness of propanediamine derivatives in combating resistant bacterial strains. This research underscores the relevance of structural modifications in enhancing antimicrobial efficacy .
- Toxicological Assessment : In a detailed toxicological evaluation involving various dosages (3 mg/kg to 15 mg/kg), significant clinical signs of toxicity were observed across all treatment groups. Notably, a higher incidence of unossified metatarsals was recorded in treated groups compared to controls, indicating potential developmental toxicity .
The mechanism by which 1,3-Propanediamine derivatives exert their effects is still under investigation. However, it is hypothesized that these compounds may interact with bacterial cell membranes due to their amphiphilic nature, disrupting cellular integrity and leading to cell death.
Q & A
Q. What are the common synthetic routes for 1,3-Propanediamine, N-(3-(dodecyloxy)propyl)-, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions between alkyloxypropyl halides and polyamines. For example, alkylation of propane-1,3-diamine with 3-(dodecyloxy)propyl bromide under reflux in ethanol at 60–80°C for 12–24 hours yields the target molecule. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometric ratios to maximize yield. Characterization via H/C NMR and LC-MS is critical to confirm structural integrity .
Example Reaction Conditions Table
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-(Dodecyloxy)propyl bromide + 1,3-Propanediamine | Ethanol | 70 | 18 | 65–75 |
Q. What analytical methods are recommended for characterizing this compound and verifying purity?
Key techniques include:
- NMR Spectroscopy : H/C NMR to confirm amine and alkyloxy group connectivity.
- Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight (CHNO, MW 299.54 g/mol) and detect impurities .
- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C ether linkage).
- Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm for purity assessment .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address gaps in toxicological data for this compound?
Existing data gaps include acute toxicity, mutagenicity, and carcinogenicity. Recommended methodologies:
- In Vitro Assays : Use MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.
- Ames Test : Evaluate mutagenic potential using Salmonella typhimurium strains TA98/TA100 .
- Subchronic Exposure Studies : Administer doses (e.g., 50–200 mg/kg/day) to rodent models for 28 days, monitoring organ toxicity via histopathology .
Q. How can contradictory reports about skin irritation potential be resolved?
classifies the compound as a mild skin irritant, while reports no irritation. To resolve this:
- Comparative Patch Testing : Apply 0.5% (w/v) solutions to murine skin models (e.g., BALB/c mice) and measure erythema scores over 72 hours.
- Mechanistic Studies : Assess cytokine release (IL-1α, TNF-α) in keratinocyte cultures to evaluate inflammatory responses .
Q. What methodologies are suitable for evaluating environmental persistence and ecotoxicity?
- Biodegradation : Conduct OECD 301F tests (closed bottle test) to measure degradation rates in aqueous systems.
- Aquatic Toxicity :
Q. How can thermal decomposition products be analyzed, and what hazards do they pose?
Thermal degradation studies using thermogravimetric analysis (TGA) coupled with GC-MS reveal emission of toxic NO gases at temperatures >250°C. Mitigation strategies include:
- Controlled Heating : Use nitrogen atmospheres to minimize oxidative decomposition.
- Scrubbing Systems : Install alkaline traps (e.g., NaOH) to neutralize NO during synthesis .
Q. What structural modifications enhance the compound’s efficacy in drug delivery systems?
- Alkyl Chain Variation : Shortening the dodecyloxy group (C12) to C8–C10 improves aqueous solubility while maintaining micelle-forming capacity.
- PEGylation : Grafting polyethylene glycol (PEG) to the amine groups reduces cytotoxicity and enhances biocompatibility.
- Cationic Functionalization : Quaternary ammonium derivatives show improved DNA binding efficiency for gene delivery applications .
Q. How can researchers investigate interactions between this compound and biological membranes?
- Langmuir Trough Experiments : Measure surface pressure-area isotherms to study lipid monolayer interactions.
- Fluorescence Anisotropy : Use DPH (1,6-diphenyl-1,3,5-hexatriene) probes to assess membrane fluidity changes.
- Molecular Dynamics Simulations : Model interactions with phospholipid bilayers (e.g., DPPC) to predict permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
